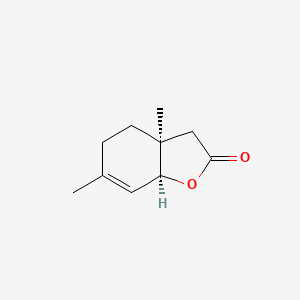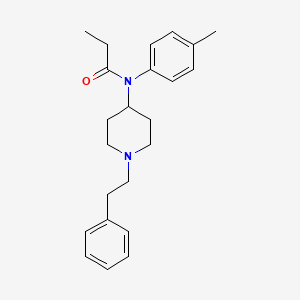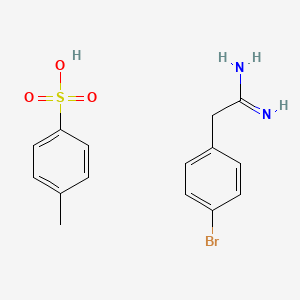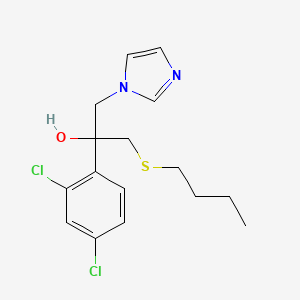
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester is a chemical compound with the molecular formula C21H29ClN4O8S and a molecular weight of 532.995 Da . This compound is known for its role as a potent inhibitor of the enzyme glyoxalase I, which is involved in the detoxification of methylglyoxal, a byproduct of glucose metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester typically involves the reaction of glutathione with p-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enzyme inhibition.
Biology: Investigated for its role in modulating cellular processes through enzyme inhibition.
作用机制
The mechanism of action of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester involves the inhibition of glyoxalase I, an enzyme responsible for detoxifying methylglyoxal. By inhibiting glyoxalase I, the compound increases intracellular levels of methylglyoxal, which can induce cytotoxic effects in tumor cells. This mechanism makes it a promising candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
S-p-Bromobenzylglutathione cyclopentyl diester: Another glyoxalase I inhibitor with potent antitumor activity.
S-p-Bromobenzylglutathione diethyl ester: Known for its antimalarial activity.
Uniqueness
Its ability to increase intracellular methylglyoxal levels distinguishes it from other glyoxalase I inhibitors .
属性
CAS 编号 |
174568-91-3 |
|---|---|
分子式 |
C21H29ClN4O8S |
分子量 |
533.0 g/mol |
IUPAC 名称 |
ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H29ClN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1 |
InChI 键 |
VHXBSZCNVRHQOU-HOTGVXAUSA-N |
手性 SMILES |
CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Cl)O)NC(=O)CC[C@@H](C(=O)OCC)N |
规范 SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Cl)O)NC(=O)CCC(C(=O)OCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


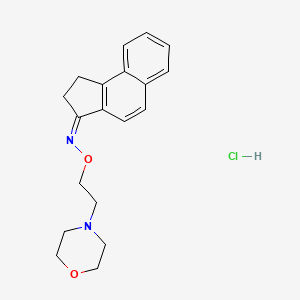
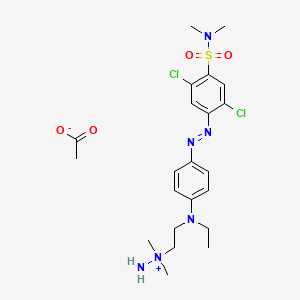
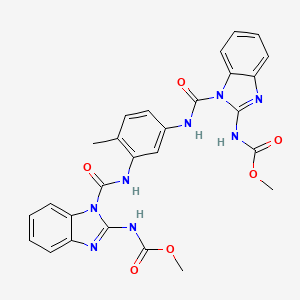

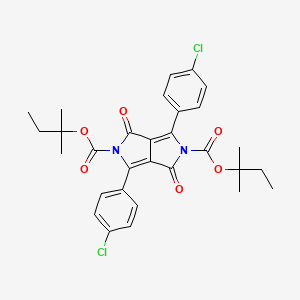
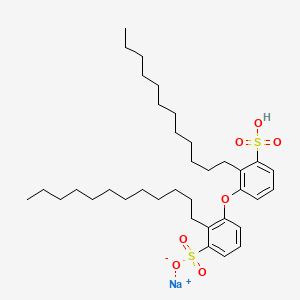

![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
